Butaphosphone
Overview
Description
Butaphosphone, chemically known as 1-(butylamino)-1-methylethyl-phosphonic acid, is an organic phosphorus compound. It is widely used in veterinary medicine, particularly in combination with cyanocobalamin (vitamin B12), to improve the general health and stress resistance of livestock. This compound has shown significant benefits in enhancing metabolic functions and stress responses in various animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butaphosphone typically involves the reaction of butylamine with a suitable phosphonic acid derivative. One common method is the reaction of butylamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Butaphosphone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Butaphosphone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its effects on cellular metabolism and stress responses.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and stress-related conditions.
Industry: Utilized in the formulation of veterinary drugs to enhance the health and productivity of livestock.
Mechanism of Action
Butaphosphone exerts its effects primarily through its role in phosphorus metabolism. It enhances the production of adenosine triphosphate (ATP), which is crucial for cellular energy. By increasing ATP levels, this compound helps in improving metabolic functions and stress resistance. The compound also influences insulin signaling pathways, thereby affecting glucose metabolism and energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid: Shares the phosphonic acid group but lacks the butylamino substituent.
Phosphine Derivatives: Similar in structure but differ in their oxidation state and reactivity.
Cyanocobalamin (Vitamin B12): Often used in combination with butaphosphone for enhanced effects.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively enhance metabolic functions and stress resistance in animals. Its combination with cyanocobalamin further amplifies its beneficial effects, making it a valuable compound in veterinary medicine.
Properties
IUPAC Name |
2-(butylamino)propan-2-ylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-4-5-6-8-7(2,3)12(9,10)11/h8H,4-6H2,1-3H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEJPLLPMHBPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188246 | |
Record name | Butaphosphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-05-9 | |
Record name | Butaphosphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butaphosphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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